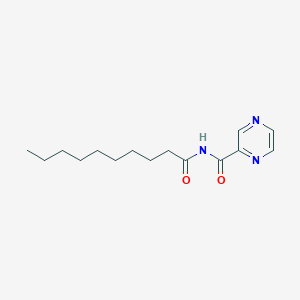![molecular formula C10H14N2O4 B14273682 [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid CAS No. 133941-04-5](/img/structure/B14273682.png)
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid is a compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with an amino group and a hydroxypropoxy group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid typically involves the reaction of 4-hydroxyphenyl isocyanate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
科学研究应用
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
相似化合物的比较
Similar Compounds
- [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
Compared to its esters, this compound has a free carboxylic acid group, which enhances its solubility in water and allows for more diverse chemical reactions. This makes it a more versatile compound for various applications in research and industry.
属性
CAS 编号 |
133941-04-5 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
[4-(3-amino-2-hydroxypropoxy)phenyl]carbamic acid |
InChI |
InChI=1S/C10H14N2O4/c11-5-8(13)6-16-9-3-1-7(2-4-9)12-10(14)15/h1-4,8,12-13H,5-6,11H2,(H,14,15) |
InChI 键 |
ZMMJVVXMQZVUAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)O)OCC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


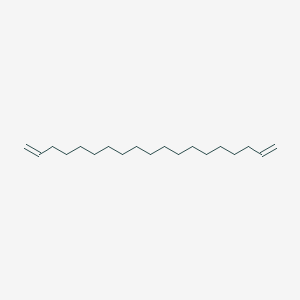
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
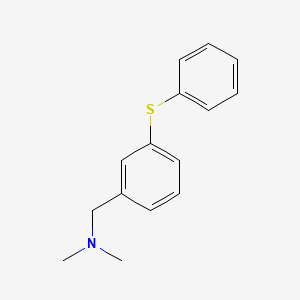
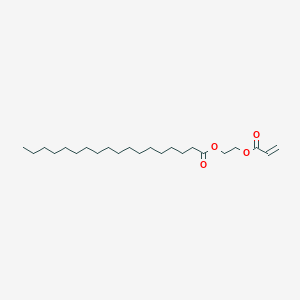
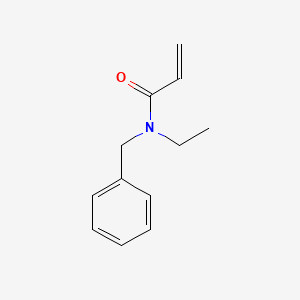
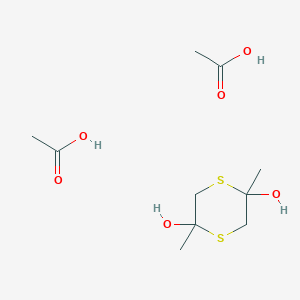
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

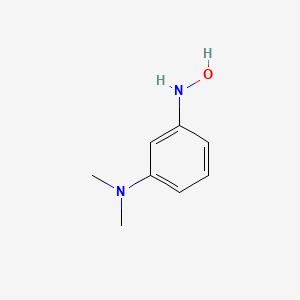
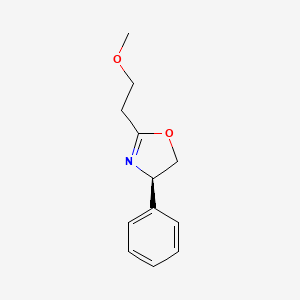
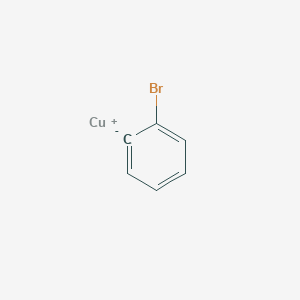
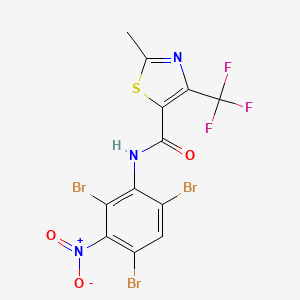
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
